(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and arylidene substituents. Its unique structure includes:
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 3, introducing sulfone moieties that enhance polarity and metabolic stability.
- A 2-ethoxybenzylidene substituent at position 5, where the ethoxy group modulates electronic and steric properties.
Rhodanine derivatives are studied for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S3/c1-2-21-13-6-4-3-5-11(13)9-14-15(18)17(16(22)23-14)12-7-8-24(19,20)10-12/h3-6,9,12H,2,7-8,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRAXXNQSDLBC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
This thiazolidinone derivative contains a thiazolidine ring with a thioxo group at position 2 and a dioxo-tetrahydrothiophen moiety at position 3. The ethoxybenzylidene substituent at position 5 enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups on the aromatic ring demonstrate enhanced antibacterial effects. Research shows that compounds in this class can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% against S. aureus .
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives is well-documented. Recent studies highlight their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values as low as 0.31 µM against HT-29 colon cancer cells, indicating potent cytotoxicity . The presence of specific substituents significantly affects their efficacy, with modifications leading to improved selectivity and potency against cancer cells .
Antioxidant Properties
Antioxidant activity is another critical aspect of thiazolidin-4-one derivatives. Compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, some derivatives demonstrated superior antioxidant activity compared to standard antioxidants like vitamin C, highlighting their potential in preventing oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is closely related to their chemical structure. Modifications at positions 2, 3, and 5 significantly influence their pharmacological properties:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Electron-withdrawing groups | Increased antibacterial and anticancer activity |
| 3 | Dioxo substituents | Enhanced cytotoxicity |
| 5 | Aromatic substituents | Improved lipophilicity and bioavailability |
Case Studies
- Anticancer Study : A derivative similar to the compound was tested against multiple cancer cell lines (MCF-7, A549, HeLa) showing IC50 values below 0.5 µM, indicating high potency .
- Antimicrobial Study : Another study assessed a series of thiazolidinones against E. coli and S. aureus, revealing that a chlorophenyl group increased inhibition rates significantly compared to unsubstituted counterparts .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in synthetic chemistry. Its structural features allow chemists to explore new reaction pathways and develop innovative synthetic methodologies. Researchers utilize this compound to create more complex molecules through various chemical transformations such as oxidation and reduction.
Biology
In biological research, this compound exhibits promising bioactive properties , particularly antimicrobial and anticancer activities. Studies indicate that it can interact with specific biological targets, modulating enzyme activities and cellular pathways. This makes it a candidate for further investigation in the context of drug discovery and development.
Medicine
The medicinal applications of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are particularly notable. Its potential use in treating various diseases, including cancer and infectious diseases, is under exploration. The compound's ability to inhibit certain enzymes involved in cell proliferation suggests its utility as an anticancer agent.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to participate in various chemical processes, making it a valuable component for developing fine chemicals.
Case Studies
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of thiazolidinone compounds exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in these cells through specific signaling pathways.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against several bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The exocyclic double bond in the benzylidene group enables participation in Diels-Alder or [2+2] cycloaddition reactions. For example:
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Diels-Alder Reactivity : The electron-deficient benzylidene moiety can act as a dienophile, reacting with conjugated dienes to form six-membered adducts. This reactivity is consistent with observations in structurally similar thiazolidinones .
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[2+2] Cycloaddition : Under UV light, the double bond may undergo photochemical dimerization, forming cyclobutane derivatives .
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 is susceptible to nucleophilic substitution. Reported transformations include:
Electrophilic Aromatic Substitution
The 2-ethoxybenzylidene aromatic ring undergoes electrophilic substitutions, such as:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethoxy group.
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives at the ortho and para positions.
Reductive Transformations
The tetrahydrothiophene sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) participates in selective reductions:
| Reduction Target | Reagents | Outcome | Source |
|---|---|---|---|
| Sulfone to Sulfide | LiAlH₄, THF, 0°C | Tetrahydrothiophene sulfide derivative | |
| Double Bond Reduction | H₂, Pd/C, MeOH | Saturated thiazolidinone |
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
-
Acidic Hydrolysis : HCl (1M) cleaves the thiazolidinone ring, yielding thiourea and cyclohexenyl fragments .
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Basic Hydrolysis : NaOH (0.1M) opens the ring via nucleophilic attack at the carbonyl group, forming mercaptoacetic acid derivatives .
Biological Interactions (Non-Covalent)
While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:
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EGFR/BRAF Inhibition : The thioxo-thiazolidinone scaffold binds to kinase active sites, disrupting ATP binding (IC₅₀ = 87–125 nM) .
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DNA Intercalation : The planar benzylidene group intercalates into DNA, inducing strand breaks .
Synthetic Modifications
Key synthetic routes to derivatives include:
| Modification | Method | Application |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | Enhanced solubility for formulation |
| Schiff Base Formation | Aromatic aldehydes, glacial AcOH | Antimicrobial agents |
Key Stability Considerations:
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:
Structural and Functional Insights
Substituent Effects on Activity
- C5 Arylidene Modifications :
- Electron-withdrawing groups (e.g., 3-Fluorobenzylidene in ) increase electrophilicity, enhancing interactions with biological targets.
- Methoxy and hydroxy groups (e.g., 4-hydroxy-3-methoxy in ) improve solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
- Benzodioxole (as in 5a ) enhances metabolic stability due to reduced oxidative degradation.
C3 Substituent Variations :
- Morpholine/piperazine (e.g., 5c ) introduce basic nitrogen atoms, improving water solubility and pharmacokinetics.
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Aldehyde substrate | 2-ethoxybenzaldehyde | 60-75% | |
| Solvent | Ethanol, reflux | - | |
| Cyclization catalyst | Ammonium acetate | - | |
| Oxidation agent | H₂O₂ or m-CPBA | 50-65% |
Which spectroscopic and crystallographic techniques are employed to characterize this compound?
Basic
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and 1150 cm⁻¹ (S=O) validate functional groups .
- X-ray Crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding in the crystal lattice) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example) | Reference |
|---|---|---|
| Bond length (C=S) | 1.623 Å | |
| Dihedral angle (Z-group) | 121.8° (benzylidene-thiazolidinone) | |
| Space group | Monoclinic, |
How can researchers address discrepancies in reported biological activities (e.g., antimicrobial efficacy)?
Advanced
Discrepancies may arise due to:
- Assay Variability : Differences in microbial strains, incubation times, or growth media. Standardize protocols using CLSI guidelines .
- Compound Purity : Impurities (>95% purity via HPLC recommended) or residual solvents can skew results .
- Structural Analogues : Test derivatives (e.g., halogenated or methoxy-substituted variants) to isolate structure-activity relationships (SAR) .
Q. Methodological Approach :
Validate activity across multiple assays (e.g., broth microdilution and agar diffusion).
Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency .
Compare with positive controls (e.g., ciprofloxacin for bacteria) .
What strategies are effective in optimizing the reaction yield during synthesis?
Q. Advanced
- Solvent Optimization : Use polar aprotic solvents (DMF) for improved solubility of intermediates .
- Catalyst Screening : Test bases (piperidine, pyridine) to accelerate condensation .
- Temperature Control : Maintain reflux (70–80°C) for cyclization while avoiding decomposition .
- Workup Procedures : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Case Study : Substituting ethanol with DMF increased yield from 60% to 78% for a rhodanine analog .
What is the proposed mechanism of action for this compound’s enzyme inhibitory effects?
Basic
The compound inhibits enzymes through:
- Covalent Binding : The thioxo group (C=S) reacts with cysteine residues in active sites (e.g., glutathione reductase) .
- Hydrogen Bonding : The 2-ethoxybenzylidene group interacts with polar residues (e.g., histidine or serine) .
- Oxidative Stress Modulation : Disrupts redox pathways by scavenging reactive oxygen species (ROS) .
How does modifying substituents on the benzylidene group affect bioactivity?
Advanced
SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) enhance antimicrobial activity by increasing electrophilicity .
- Methoxy Substituents : Improve solubility but may reduce membrane permeability .
- Steric Effects : Bulky groups (e.g., 3,5-dichlorophenyl) hinder binding to hydrophobic enzyme pockets .
Q. Table 3: Bioactivity of Analogues
| Substituent | MIC (μg/mL) E. coli | Reference |
|---|---|---|
| 4-Cl | 8.2 | |
| 2-OCH₃ | 32.1 | |
| 3,5-diCl | 4.5 |
What computational methods support the design of novel derivatives?
Q. Advanced
- Molecular Docking : Predict binding modes with targets (e.g., hemoglobin subunits) using AutoDock Vina .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
How are crystallographic data used to validate synthetic products?
Q. Advanced
- Packing Analysis : Identify π-π stacking or hydrogen-bonding networks that stabilize the crystal structure .
- Torsion Angles : Confirm Z-configuration of the benzylidene group (e.g., C8–C9–C10–C11 = 121.8°) .
- R-Factors : Validate refinement quality (e.g., ) .
What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
